

Spectroscopic data of "Perfluoro-1-butene" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B089320

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Spectroscopic Profile of Perfluoro-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Perfluoro-1-butene** (also known as 1,1,2,3,3,4,4,4-octafluorobut-1-ene). The information is compiled from various sources and is intended to support research and development activities involving this compound. **Perfluoro-1-butene** is a fluorinated alkene with the molecular formula C_4F_8 and a molecular weight of 200.03 g/mol ^[1] Its structure is characterized by a carbon-carbon double bond with extensive fluorination, which significantly influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Perfluoro-1-butene**. Both ^{19}F and ^{13}C NMR provide critical information about the connectivity and chemical environment of the fluorine and carbon atoms in the molecule.

^{19}F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus for NMR analysis, offering a wide chemical shift range that allows for excellent signal dispersion ^[2] The ^{19}F NMR spectrum of **Perfluoro-1-butene** is expected to show distinct signals for the different fluorine environments within the molecule.

Due to complex spin-spin coupling between non-equivalent fluorine atoms, the signals will likely appear as complex multiplets.

Expected ^{19}F NMR Data for **Perfluoro-1-butene**

Fluorine Environment	Expected Chemical Shift Range (ppm vs. CFCl_3)	Expected Multiplicity
$=\text{CF}_2$	-80 to -120	Multiplet
$-\text{CF}=$	-130 to -170	Multiplet
$-\text{CF}_2-$	-110 to -140	Multiplet
$-\text{CF}_3$	-70 to -90	Multiplet

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency used. The data presented here are based on typical values for similar fluorinated alkenes.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon backbone of the molecule. Due to the low natural abundance of ^{13}C , spectra are typically acquired with proton decoupling. For **Perfluoro-1-butene**, broadband ^{19}F decoupling would be necessary to simplify the spectrum and observe sharp singlets for each carbon environment. Without decoupling, the signals would be split by the attached fluorine atoms, resulting in complex multiplets.

Expected ^{13}C NMR Data for **Perfluoro-1-butene**

Carbon Environment	Expected Chemical Shift Range (ppm)
$\text{C}=\text{CF}_2$	140 - 160
$-\text{CF}=$	120 - 140
$-\text{CF}_2-$	100 - 120
$-\text{CF}_3$	115 - 135

Note: The chemical shifts are significantly influenced by the electronegativity of the fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **Perfluoro-1-butene**, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F bond stretching and the C=C double bond stretching vibrations.

Expected IR Absorption Data for **Perfluoro-1-butene**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
1700 - 1750	C=C Stretch	Medium
1000 - 1400	C-F Stretch	Strong, Broad

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (gas, liquid, or solid).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Perfluoro-1-butene**, electron ionization (EI) is a common technique. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.^{[3][4]} The mass spectrum would show a molecular ion peak (M⁺) at m/z 200, corresponding to the molecular weight of C₄F₈. The fragmentation pattern will be characterized by the loss of fluorine atoms and various fluorocarbon fragments.

Expected Mass Spectrometry Data for **Perfluoro-1-butene**

m/z	Ion Fragment	Relative Intensity
200	[C ₄ F ₈] ⁺ (Molecular Ion)	Moderate
181	[C ₄ F ₇] ⁺	High
131	[C ₃ F ₅] ⁺	High
100	[C ₂ F ₄] ⁺	Moderate
69	[CF ₃] ⁺	High (often base peak)

Note: The relative intensities are estimations and can vary depending on the ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

A standard protocol for acquiring ¹⁹F and ¹³C NMR spectra of a volatile fluorinated compound like **Perfluoro-1-butene** would involve the following steps:



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NMR Experimental Workflow

Infrared Spectroscopy Protocol

For a gaseous sample like **Perfluoro-1-butene**, a gas-phase IR spectrum would be acquired using a gas cell.

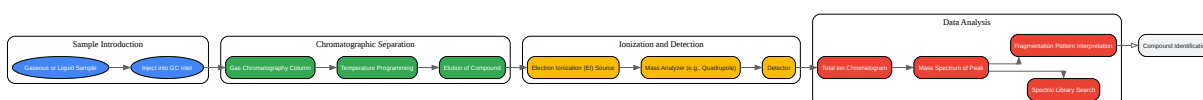


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IR Spectroscopy Experimental Workflow

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile **Perfluoro-1-butene**.



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GC-MS Experimental Workflow

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